molecular formula C5H5N3O4 B2714518 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 4598-86-1

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B2714518
M. Wt: 171.112
InChI Key: OMMBYRSUPXNTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08623866B2

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (500 mg, 2.92 mmol) in DMF (5 ml) under inert gas atmosphere was treated with TBTU (1030 mg, 3.2 mmol), dimethylamine hydrochloride (262 mg, 3.2 mmol) and N,N-diisopropylethylamine (2.0 ml, 11.7 mmol) and stirring was continued for 4 h. All volatiles were removed and the crude product was extracted with water and ethyl acetate. The organic phase was washed with sodium bicarbonate and the aqueous phases were back-extracted with ethyl acetate and dichloromethane. The combined organic phases were dried and the solvent was evaporated. The product was obtained after purification by silica gel chromatography using a dichloromethane/methanol gradient as white solid (230 mg, 40%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1030 mg
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[C:4]([C:10]([OH:12])=O)=[N:3]1.[CH3:13][N:14](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)[CH3:15].[B-](F)(F)(F)F.Cl.CNC.C(N(CC)C(C)C)(C)C>CN(C=O)C>[CH3:13][N:14]([CH3:15])[C:10]([C:4]1[C:5]([N+:7]([O-:9])=[O:8])=[CH:6][N:2]([CH3:1])[N:3]=1)=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1N=C(C(=C1)[N+](=O)[O-])C(=O)O
Name
Quantity
1030 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
262 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were back-extracted with ethyl acetate and dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CN(C(=O)C1=NN(C=C1[N+](=O)[O-])C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.